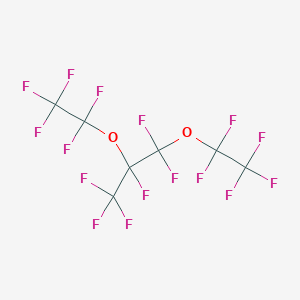

Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)-

概要

説明

Fluorinated compounds, like the one you mentioned, are often used in various industries due to their unique properties such as high thermal stability, low reactivity, and resistance to weathering .

Synthesis Analysis

The synthesis of such complex fluorinated compounds usually involves several steps and requires specialized techniques . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of fluorinated compounds is typically analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties, such as high thermal stability, low reactivity, and resistance to weathering .科学的研究の応用

Environmental and Health Impact of Bisphenol A (BPA) and Analogues

Bisphenol A (BPA) and its derivatives, including fluorinated analogues, have been extensively studied due to their widespread use in industrial applications and potential health and environmental impacts. For instance, occupational exposure to BPA has been linked to significant health risks, including endocrine disruption and adverse reproductive outcomes. This highlights the critical need for ongoing research into the effects of exposure to complex fluorinated compounds in industrial settings (Ribeiro, Ladeira, & Viegas, 2017).

Catalytic Processes and Chemical Synthesis

Research into the partial oxidation of hydrocarbons, including propane and propylene, over mixed metal oxide catalysts, underscores the importance of such reactions in producing valuable chemical intermediates like acrolein, acrylic acid, and acrylonitrile. This area of study is crucial for developing more efficient industrial processes and catalysts (Bettahar, Costentin, Savary, & Lavalley, 1996).

Gas Separation Technologies

The development of membranes for gas separation, including the use of ionic liquids, represents a significant area of research with applications in carbon capture and the purification of industrial gases. Studies on the solubilities of small hydrocarbons in ionic liquids provide foundational knowledge for designing more effective separation processes (Liu, Afzal, Yu, He, & Prausnitz, 2013).

Bioconversion and Renewable Chemical Production

Investigations into the bioconversion of glycerol to value-added chemicals such as 1,3-propanediol highlight the ongoing search for sustainable chemical production methods. These studies focus on optimizing catalysts and process conditions to improve yield and efficiency, pointing to the broader interest in utilizing renewable resources for chemical synthesis (da Silva Ruy, Alves, Hewer, Pontes, Teixeira, & Pontes, 2020).

Combustion and Emission Characteristics

Research on the combustion and emission characteristics of natural gas and its components, including ethane, propane, and butane, is vital for improving the performance and environmental impact of internal combustion engines. Such studies contribute to the development of cleaner burning fuels and more efficient engine designs (Kakaee, Paykani, & Ghajar, 2014).

作用機序

Target of Action

It’s known that fluorinated compounds often interact with various biological targets due to their unique properties .

Mode of Action

Fluorinated compounds are known for their high ionizing power and ability to facilitate certain types of chemical reactions . For instance, they can enhance the efficiency of certain catalyzed reactions .

Biochemical Pathways

Fluorinated compounds are often involved in various biochemical processes due to their unique chemical properties .

Pharmacokinetics

The pharmacokinetics of fluorinated compounds can be influenced by their high stability and resistance to metabolic breakdown .

Result of Action

Fluorinated compounds can have various effects at the molecular and cellular level due to their unique chemical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and reactivity . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2,3-bis(1,1,2,2,2-pentafluoroethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16O2/c8-1(2(9,10)11,24-6(20,21)3(12,13)14)5(18,19)25-7(22,23)4(15,16)17 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXJXTAKJWPVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30759756 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30759756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95842-03-8 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30759756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

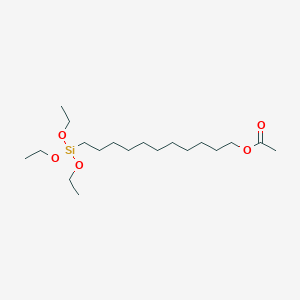

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

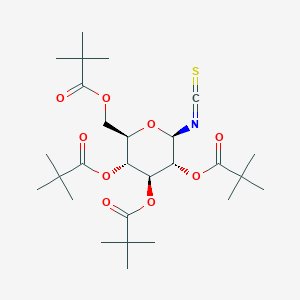

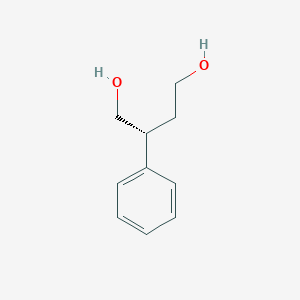

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)

![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)

![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)